An In-depth Technical Guide to tert-Butyl (5-Phenylpyrrolidin-3-yl)carbamate and Its Stereoisomers
An In-depth Technical Guide to tert-Butyl (5-Phenylpyrrolidin-3-yl)carbamate and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (5-phenylpyrrolidin-3-yl)carbamate, a substituted pyrrolidine scaffold of significant interest in medicinal chemistry. Due to the presence of two stereocenters, this compound can exist as four distinct stereoisomers, each with potentially unique biological activities and physicochemical properties. This document will delve into the precise IUPAC nomenclature of these isomers, outline plausible synthetic routes, discuss their key properties, and explore their applications in drug discovery.
IUPAC Nomenclature and Stereochemistry
The core structure of tert-butyl (5-phenylpyrrolidin-3-yl)carbamate features a pyrrolidine ring substituted with a phenyl group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of chiral centers at both the C3 and C5 positions gives rise to two diastereomeric pairs of enantiomers: cis and trans.
The relative stereochemistry of the substituents on the pyrrolidine ring is designated as cis when both substituents are on the same face of the ring and trans when they are on opposite faces. The absolute configuration at each stereocenter is defined using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).
Therefore, the four stereoisomers are correctly named as follows:
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cis-isomers:
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tert-butyl ((3R,5S)-5-phenylpyrrolidin-3-yl)carbamate
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tert-butyl ((3S,5R)-5-phenylpyrrolidin-3-yl)carbamate
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trans-isomers:
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tert-butyl ((3S,5S)-5-phenylpyrrolidin-3-yl)carbamate
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tert-butyl ((3R,5R)-5-phenylpyrrolidin-3-yl)carbamate
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A commercial supplier has listed the non-stereospecific "tert-butyl 5-phenylpyrrolidin-3-ylcarbamate" with the CAS number 1253789-67-1, which likely refers to a mixture of isomers or a specific isomer without the stereochemistry explicitly stated.[1] For research and development purposes, the synthesis and evaluation of stereochemically pure isomers are of paramount importance.
A related compound, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate, is an example of a trans isomer where the phenyl group is at the 4-position, further emphasizing the need for precise nomenclature.[2]
Synthesis of Stereochemically Defined Isomers
The synthesis of specific stereoisomers of tert-butyl (5-phenylpyrrolidin-3-yl)carbamate hinges on the stereoselective synthesis of the corresponding 3-amino-5-phenylpyrrolidine precursors. These precursors can then be protected with a Boc group. While specific literature for the direct synthesis of these target molecules is sparse, established methodologies for the synthesis of substituted pyrrolidines can be adapted.
A logical synthetic approach would involve the diastereoselective or enantioselective synthesis of the pyrrolidine core, followed by the introduction of the Boc protecting group.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the formation of the stereochemically defined 3-amino-5-phenylpyrrolidine core, followed by the protection of the amino group.
Caption: General synthetic workflow for tert-butyl (5-phenylpyrrolidin-3-yl)carbamate stereoisomers.
Synthesis of the Pyrrolidine Core
The key challenge lies in the stereocontrolled synthesis of the cis- and trans-3-amino-5-phenylpyrrolidine precursors. Several strategies can be envisioned based on established organic chemistry principles:
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From Proline Derivatives: Chiral pool synthesis starting from commercially available derivatives of proline can be a powerful approach to control the stereochemistry at the C5 position.
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Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with appropriate dipolarophiles can be employed to construct the pyrrolidine ring with defined stereochemistry.
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Multi-component Reactions: Reactions like the Castagnoli-Cushman reaction can be used to synthesize substituted pyrrolidinones, which can then be further functionalized.[3]
Experimental Protocol: Boc Protection of the Amino Group
The protection of the amino group of the 3-amino-5-phenylpyrrolidine precursor is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc)2O is a common and effective method.[4][5]
Materials:
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Stereochemically pure 3-amino-5-phenylpyrrolidine (1 equivalent)
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Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)
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A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
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An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
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Dissolve the 3-amino-5-phenylpyrrolidine precursor in the chosen solvent.
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Add the base to the solution.
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Slowly add a solution of (Boc)2O in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Upon completion, quench the reaction with water or a mild aqueous acid.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl (5-phenylpyrrolidin-3-yl)carbamate stereoisomer.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |
| Lipophilicity (LogP) | The presence of the phenyl and tert-butyl groups suggests a moderate to high lipophilicity, which would influence membrane permeability. |
| Stereoisomer Differences | Diastereomers (cis vs. trans) will have different physical properties such as melting point, boiling point, and solubility. Enantiomers will have identical physical properties except for their interaction with plane-polarized light. |
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Phenyl-substituted pyrrolidines, in particular, have been investigated for various therapeutic applications due to their ability to interact with a diverse set of biological targets.
Rationale for Use in Drug Design
The key features of the tert-butyl (5-phenylpyrrolidin-3-yl)carbamate scaffold that make it attractive for drug discovery include:
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Three-Dimensional Structure: The non-planar nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets.
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Chirality: The presence of two stereocenters provides an opportunity to explore stereospecific interactions with chiral biological macromolecules like proteins and nucleic acids.
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Modularity: The phenyl and Boc-protected amine groups can be readily modified to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The Boc group can also be deprotected to allow for further functionalization of the amino group.[5]
Potential Therapeutic Areas
While specific biological activities for tert-butyl (5-phenylpyrrolidin-3-yl)carbamate are not extensively documented, related structures have shown promise in several therapeutic areas:
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Central Nervous System (CNS) Disorders: The phenylpyrrolidine motif is present in compounds with anticonvulsant and other CNS-related activities.[7] The lipophilicity imparted by the phenyl group can facilitate crossing the blood-brain barrier.
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Anti-inflammatory Agents: Substituted carbamates and pyrrolidine-containing compounds have been explored for their anti-inflammatory properties.[8][9][10][11]
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Antiviral and Anticancer Agents: The pyrrolidine ring is a common scaffold in various antiviral and anticancer drug candidates due to its versatility in mimicking natural amino acids and participating in crucial binding interactions.
The different stereoisomers of tert-butyl (5-phenylpyrrolidin-3-yl)carbamate represent a valuable starting point for the design of new chemical entities with potentially novel or improved therapeutic profiles.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling tert-butyl (5-phenylpyrrolidin-3-yl)carbamate and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a versatile chemical scaffold with significant potential in drug discovery. The stereochemical complexity of this molecule, with its four possible isomers, offers a rich landscape for medicinal chemists to explore. While direct experimental data for each stereoisomer is limited, this guide has provided a comprehensive overview of the IUPAC nomenclature, plausible synthetic strategies, predicted properties, and potential applications based on established chemical principles and data from related compounds. The development of stereoselective synthetic routes to access each isomer in high purity will be a critical step in unlocking the full therapeutic potential of this promising class of molecules.
References
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]
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PubChem. (n.d.). tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]
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ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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PubMed. (1991). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. [Link]
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National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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